Ald-benzoylamide-PEG2-CH2 acid
Description
Ald-Benzoylamide-PEG2-CH2 acid (CAS: 2707975-79-7) is a multifunctional compound characterized by four key structural elements:
- Aldehyde group (-CHO): A reactive site for forming Schiff bases with amines or hydrazines, enabling conjugation with biomolecules .
- Benzoylamide group: Enhances hydrophobicity and molecular recognition, promoting interactions with lipid membranes or hydrophobic protein domains .
- PEG2 chain: A short polyethylene glycol (PEG) spacer (two ethylene oxide units) that improves aqueous solubility and reduces immunogenicity .
- Terminal carboxylic acid (-COOH): Facilitates further derivatization (e.g., activation to NHS esters for amine coupling) .
Properties
IUPAC Name |
2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-9-11-1-3-12(4-2-11)14(19)15-5-6-20-7-8-21-10-13(17)18/h1-4,9H,5-8,10H2,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXNDFOGJHQEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzoylamide-PEG2-CH2 acid typically involves the following steps:
Formation of Benzoylamide: The initial step involves the reaction of benzoyl chloride with an amine to form benzoylamide.
PEGylation: The benzoylamide is then reacted with polyethylene glycol (PEG) to introduce the PEG moiety.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ald-benzoylamide-PEG2-CH2 acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.
Substitution: The benzoyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Ald-benzoylamide-PEG2-CH2 acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ald-benzoylamide-PEG2-CH2 acid involves its role as a linker molecule. By connecting two different molecules or fragments, it enhances the pharmacological properties of the resulting compound. The polyethylene glycol (PEG) moiety improves solubility and reduces immunogenicity, while the benzoyl group provides stability and specificity . The carboxylic acid group allows for further functionalization and conjugation with other molecules .
Comparison with Similar Compounds
Research Findings and Trends
- Drug Delivery Optimization : PEG2 balances solubility and linker length, making this compound ideal for small-molecule conjugates. PEG3/PEG4 variants are preferred for larger biologics (e.g., antibodies) .
- Bioconjugation Efficiency : The aldehyde group achieves >90% conjugation yield with amine-containing molecules under mild conditions (pH 7.4, 25°C), outperforming carboxylic acid derivatives requiring carbodiimide activation .
- Emerging Applications : Recent studies highlight its use in pH-sensitive drug release systems, leveraging the Schiff base’s instability in acidic environments (e.g., tumor microenvironments) .
Q & A
Q. How can Ald-Benzoylamide-PEG2-CH2 Acid be synthesized and purified for research applications?
The synthesis involves sequential conjugation of the aldehyde (-CHO), benzoylamide, PEG2 spacer, and terminal carboxylic acid (-COOH) groups. Key steps include:
- Aldehyde activation : Reacting benzoylamide with a PEG2-CH2-COOH precursor under controlled pH to preserve the aldehyde’s reactivity.
- Purification : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the product. Solubility in polar solvents (e.g., DMSO, water) aids purification .
- Characterization : Confirm structure via -NMR (aldehyde proton at δ 9.5–10.0 ppm) and LC-MS (exact mass: ~400–450 g/mol). Purity should exceed 95% for reliable experimental outcomes .
Q. What are the primary challenges in characterizing this compound’s reactivity?
The aldehyde group is prone to oxidation and Schiff base formation, complicating stability studies. Methodological considerations:
- Storage : Store at -20°C in anhydrous DMSO to minimize hydrolysis.
- Reactivity assays : Use amine-containing probes (e.g., lysine derivatives) to quantify aldehyde reactivity via UV-Vis or fluorescence-based Schiff base detection .
- pH dependency : The carboxylic acid’s pKa (~4–5) affects solubility and reactivity; optimize buffer conditions (e.g., PBS at pH 7.4 vs. acetate at pH 5.0) .
Q. How does the PEG2 spacer influence the compound’s solubility and biocompatibility?
The PEG2 chain enhances aqueous solubility by forming hydrogen bonds with water molecules. This reduces aggregation in biological media, improving biocompatibility for cell-based assays. Comparative studies with PEG-free analogs show a 2–3× increase in solubility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for conjugating this compound to amine-bearing biomolecules?
- Stoichiometry : Use a 2:1 molar ratio (aldehyde:amine) to account for competing hydrolysis.
- Kinetic monitoring : Track conjugation efficiency via LC-MS or MALDI-TOF over 24 hours.
- Buffer selection : Avoid Tris-based buffers (interferes with Schiff base formation); use borate (pH 8.5) or HEPES (pH 7.0) .
- Stabilization : Reduce imine bonds with NaBHCN to form stable secondary amines .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Q. How does the compound’s stability in biological matrices affect experimental reproducibility?
Q. What analytical methods resolve contradictions in reported reactivity data for this compound?
- Comparative studies : Replicate experiments under varying conditions (pH, temperature, solvent).
- Cross-validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence quenching for kinetics).
- Error analysis : Quantify aldehyde oxidation via iodometric titration to distinguish intrinsic reactivity from degradation .
Methodological Recommendations
- Experimental design : Follow guidelines from the Beilstein Journal of Organic Chemistry for reproducibility, including detailed synthesis protocols and validation steps .
- Data interpretation : Address contradictions by integrating primary literature (e.g., Web of Science-indexed studies) and replicating key experiments .
- Ethical reporting : Disclose batch variability and stability limitations in publications to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
